molecular formula C15H22N2O2S B13968604 (R)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13968604
M. Wt: 294.4 g/mol
InChI Key: HDDVQNBDNIBRLH-CYBMUJFWSA-N
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Description

®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a halogenated intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is investigated for its potential as a drug candidate. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The pyridine moiety can interact with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The sulfanyl group can undergo redox reactions, influencing the redox state of biological systems. The pyrrolidine ring can interact with protein targets, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester group. This combination of structural features imparts unique reactivity and stability, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl (3R)-3-(pyridin-4-ylmethylsulfanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-6-13(10-17)20-11-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3/t13-/m1/s1

InChI Key

HDDVQNBDNIBRLH-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CC=NC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=NC=C2

Origin of Product

United States

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